2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. One common approach involves multicomponent reactions (MCR) which efficiently generate complex molecular architectures. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve metal-catalyzed synthesis and ring expansion reactions. For example, a water-soluble Ir catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions, such as Buchwald-Hartwig amination, can be performed using palladium-catalyzed incorporation of amines.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Palladium catalysts with phosphorated ligands like XantPhos.
Major Products
The major products formed from these reactions include various functionalized derivatives of 1,8-naphthyridines, such as 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of 1,8-naphthyridines have been shown to intercalate with DNA, inhibiting topoisomerase II and leading to cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyl-1,8-naphthyridine: Another derivative with similar biological activities.
2-Amino-1,8-naphthyridine-7-carboxaldehyde: A functionalized derivative used in various chemical reactions.
Uniqueness
2-Amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
Properties
CAS No. |
60493-37-0 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-15(2)11(16)8-6-7-4-3-5-13-10(7)14-9(8)12/h3-6H,1-2H3,(H2,12,13,14) |
InChI Key |
RTSGQISYSRSLFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Origin of Product |
United States |
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